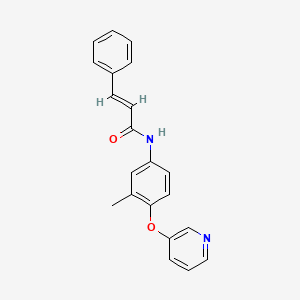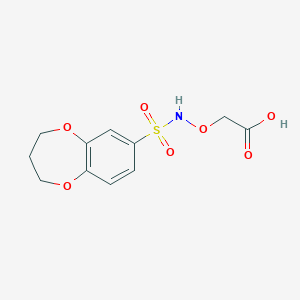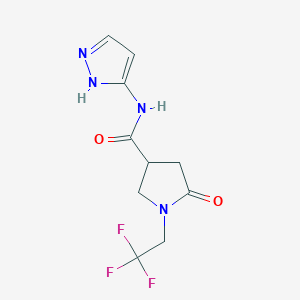
(E)-N-(3-methyl-4-pyridin-3-yloxyphenyl)-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MPPE is a synthetic compound that belongs to the class of amides. It was first synthesized in 2015 by a group of researchers from China. Since then, MPPE has been the subject of numerous studies due to its potential therapeutic properties. MPPE has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of MPPE is not fully understood. However, it has been suggested that MPPE exerts its therapeutic effects by modulating various signaling pathways in the body. For example, MPPE has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. MPPE has also been found to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and physiological effects:
MPPE has been found to exhibit a number of biochemical and physiological effects. For example, MPPE has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. MPPE has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, MPPE has been found to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPPE in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it easier to conduct experiments and to test the compound's therapeutic properties. However, one limitation of using MPPE in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate the compound's therapeutic potential.
Direcciones Futuras
There are several future directions for research on MPPE. One direction is to further investigate the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to investigate the compound's potential use in the treatment of other inflammatory and oxidative stress-related diseases, such as diabetes and cardiovascular disease. Finally, future research could focus on elucidating the compound's mechanism of action, which could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of MPPE involves a multi-step reaction process that starts with the preparation of 3-methyl-4-pyridin-3-ol. This is followed by the reaction of 3-methyl-4-pyridin-3-ol with 3-bromoanisole to form 3-methyl-4-(3-methoxyphenyl)pyridine. The final step involves the reaction of 3-methyl-4-(3-methoxyphenyl)pyridine with (E)-3-phenylprop-2-enoyl chloride to form MPPE.
Aplicaciones Científicas De Investigación
MPPE has been the subject of numerous studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. MPPE has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-N-(3-methyl-4-pyridin-3-yloxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-16-14-18(10-11-20(16)25-19-8-5-13-22-15-19)23-21(24)12-9-17-6-3-2-4-7-17/h2-15H,1H3,(H,23,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHPBBREGPLCAO-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)
![2-[(2,4-Dimethoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567221.png)
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7567236.png)


![2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)
![3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7567269.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide](/img/structure/B7567283.png)

![1-[4-(Phenoxymethyl)piperidin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7567292.png)
![5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid](/img/structure/B7567296.png)
